molecular formula C19H14FNO3S B6016571 2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid CAS No. 5886-71-5

2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid

Cat. No.: B6016571
CAS No.: 5886-71-5
M. Wt: 355.4 g/mol
InChI Key: IWFUQJPZKSSGRJ-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3S/c1-11-6-8-12(9-7-11)14-10-25-18(16(14)19(23)24)21-17(22)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUQJPZKSSGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361983
Record name 2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5886-71-5
Record name 2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzoyl group enhances its lipophilicity and potential for enzyme inhibition, making it a valuable compound for medicinal chemistry research .

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